molecular formula C9H10BrN5O2 B2783091 4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole CAS No. 384821-32-3

4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole

Cat. No.: B2783091
CAS No.: 384821-32-3
M. Wt: 300.116
InChI Key: SVMNRBMGFXHMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with brominating agents such as N-bromosuccinimide (NBS) to introduce the bromo substituent. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromo group.

    Reduction: Formation of 4-amino-3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo and methyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole is unique due to its combination of bromo, methyl, and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O2/c1-4-7(10)6(3)14(13-4)9-8(15(16)17)5(2)11-12-9/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMNRBMGFXHMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C(=C(C(=N2)C)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.